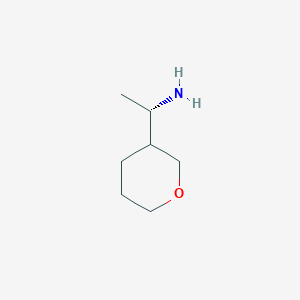

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine, also known as THP-ethanamine, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Chemical Formula: C7H15N

- CAS Number: 5460-27-5

- Molecular Weight: 115.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the modulation of acetylcholine and monoamine neurotransmitters. Research indicates that derivatives of this compound can act as inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative disorders such as Alzheimer's disease.

1. Acetylcholinesterase Inhibition

A study highlighted that derivatives of THP-ethanamine exhibited significant inhibitory activity against AChE, with IC50 values indicating strong potential for therapeutic use in cognitive disorders. For instance, a derivative showed an IC50 value of 0.08 μM, outperforming known inhibitors like rivastigmine .

2. Monoamine Oxidase Inhibition

The compound also demonstrated inhibitory effects on MAO-B, an enzyme associated with the breakdown of neurotransmitters. This inhibition can enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease .

3. Neuroprotective Effects

Research has shown that compounds related to THP-ethanamine can influence neuroprotection by reducing oxidative stress and preventing neuronal apoptosis. The antioxidant capacity was measured using Trolox equivalent assays, indicating a significant protective effect against oxidative damage in neuronal cells .

Case Study 1: Neuroprotective Properties

In a controlled study involving cultured neuronal cells, THP derivatives were tested for their neuroprotective capabilities against oxidative stress induced by hydrogen peroxide. Results indicated that cells treated with these compounds had a significantly lower rate of apoptosis compared to untreated controls, suggesting potential applications in neurodegenerative disease therapy.

Case Study 2: Cognitive Enhancement

In vivo studies on animal models demonstrated that administration of THP derivatives improved cognitive functions in tasks assessing memory and learning. The results were measured using the Morris water maze test, where treated animals showed reduced escape latency compared to controls .

Data Tables

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of (1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine derivatives in cancer treatment. For instance, a series of compounds derived from tetrahydro-pyran structures were evaluated for their ability to inhibit the transforming growth factor beta type 1 receptor (TGFβR1), a target implicated in tumor progression. One particular derivative exhibited an IC50 value of 12 nM against SMAD2/3 phosphorylation, indicating strong inhibitory activity .

Neuropharmacology

The compound has been investigated for its neuroprotective properties. Research indicates that similar tetrahydropyran derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The structural similarity to known neuroactive compounds suggests that this compound may interact with various receptors involved in neurological pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

- Nucleophilic Substitution : The amine group can act as a nucleophile, facilitating the synthesis of more complex amines.

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can be utilized to produce enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity often depends on the stereochemistry of the molecule.

Case Study: Antitumor Activity

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| 16w | TGFβR1 | 12 | Exhibited significant anti-tumor efficacy in H22 xenograft model . |

| 16x | TGFβR1 | 65 | Showed moderate activity; further optimization needed . |

This table summarizes findings from a study on tetrahydropyran derivatives' anticancer properties, highlighting their potential as therapeutic agents.

Case Study: Neuroprotective Effects

Research has indicated that certain derivatives of tetrahydropyrans exhibit neuroprotective effects by modulating glutamate receptors, which are critical in neurodegenerative disorders. Ongoing studies aim to elucidate the mechanisms involved and assess their efficacy in vivo.

Propiedades

Fórmula molecular |

C7H15NO |

|---|---|

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

(1S)-1-(oxan-3-yl)ethanamine |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 |

Clave InChI |

VDAAJZJRNPGVNB-PKPIPKONSA-N |

SMILES isomérico |

C[C@@H](C1CCCOC1)N |

SMILES canónico |

CC(C1CCCOC1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.